molecular formula C13H18ClNO4S B2982811 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide CAS No. 1396885-29-2

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide

Cat. No. B2982811
CAS RN: 1396885-29-2
M. Wt: 319.8
InChI Key: FGDJRVHJYFHJAT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results . For a comprehensive chemical reaction analysis, it would be necessary to refer to scientific literature or databases that catalog chemical reactions.

Scientific Research Applications

Chlorinating Reagent Potential

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide, related to chlorinating agents like N-chloro-N-methoxybenzenesulfonamide, demonstrates potential as a structurally simple and reactive chlorinating reagent. This compound is convenient and economical to prepare, achieving high yields. It has been used to chlorinate various substrates such as 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, resulting in chlorinated products with good to high yields, showcasing its versatility in chemical synthesis and potential applications in medicinal chemistry and drug development (Xiao-Qiu Pu et al., 2016).

Antitumor Properties and Mechanistic Insights

Compounds structurally related to 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide, specifically sulfonamide-focused libraries, have been evaluated for their antitumor properties. These studies involved cell-based antitumor screens and flow cytometric cell cycle analysis. Certain compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been identified as potent cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization or cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. The use of high-density oligonucleotide microarray analysis has further characterized these compounds based on gene expression changes, providing insights into the essential pharmacophore structure and drug-sensitive cellular pathways (T. Owa et al., 2002).

Carbonic Anhydrase Inhibition and Anticancer Effects

New dibenzenesulfonamides, possessing a structure similar to 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide, have been synthesized and evaluated for their anticancer and carbonic anhydrase inhibitory effects. These compounds have shown significant cytotoxicities towards various tumor cell lines, including HCC1937, MCF7, HeLa, and A549, while also inhibiting the cytosolic human carbonic anhydrase isoenzymes hCA I, II, IX, and XII. Their action induces apoptosis and autophagy in cancer cells, evidenced by the cleavage of poly (ADP ribose) polymerase (PARP) and the activation of caspases -3, -7, and -9. Such findings highlight the potential of sulfonamide derivatives in the development of new anticancer drug candidates (H. Gul et al., 2018).

properties

IUPAC Name

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-19-13-5-4-10(8-11(13)14)20(17,18)15-7-6-12(16)9-2-3-9/h4-5,8-9,12,15-16H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDJRVHJYFHJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2CC2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide

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